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Compound of Interest

Compound Name: N6-Methyl-xylo-adenosine

Cat. No.: B15623950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on N6-Methyl-xylo-adenosine is limited in the public

domain. This guide provides a comparative framework based on the well-documented

biological activities of the broader class of adenosine analogs and the extensively studied N6-

methyladenosine (m6A) RNA modification. The experimental protocols and potential effects

described herein are intended to serve as a foundational resource for researchers initiating

studies on N6-Methyl-xylo-adenosine.

Introduction
N6-Methyl-xylo-adenosine is a synthetic adenosine analog holding potential as a therapeutic

agent due to its structural similarity to adenosine. While its specific biological activities are yet

to be extensively characterized, the broader family of adenosine analogs has demonstrated

significant roles in various physiological processes, including vasodilation and cancer

progression.[1][2] This guide aims to provide a comprehensive cross-validation framework for

researchers investigating N6-Methyl-xylo-adenosine by drawing comparisons with other

relevant adenosine analogs and outlining robust experimental protocols for its characterization.
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Due to the scarcity of data for N6-Methyl-xylo-adenosine, this section provides a comparative

summary of other well-studied adenosine analogs that have been evaluated for their anticancer

properties. This information can serve as a benchmark for future studies on N6-Methyl-xylo-
adenosine.

Compound
Mechanism of
Action

Reported
Anticancer Effects

Key References

Fludarabine
Inhibits DNA and RNA

synthesis.

Used in the treatment

of chronic lymphocytic

leukemia.

[2]

Clofarabine
Inhibits DNA and RNA

synthesis.

Used in the treatment

of acute lymphoblastic

leukemia.

[2]

8-chloro-adenosine

AdoR-independent

inhibition of DNA and

RNA synthesis.

Shows broad

anticancer activity in

preclinical models.

[2]

IB-MECA

A3 Adenosine

Receptor (A3AR)

agonist.

Inhibits anchorage-

dependent cell growth

of various human

breast cancer cell

lines.

[3]

Potential Signaling Pathways for Investigation
The biological effects of adenosine analogs are often mediated through their interaction with

adenosine receptors or by influencing RNA modifications like N6-methyladenosine (m6A).[3][4]

Below are potential signaling pathways that N6-Methyl-xylo-adenosine may modulate.

Adenosine Receptor Signaling
Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that trigger

diverse downstream signaling cascades upon activation.[3][5] The A1 and A3 receptors are

typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while A2A and

A2B receptors are coupled to Gs proteins, stimulating adenylyl cyclase.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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